1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hexyl chain, a methoxyphenyl group, and a phenylurea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea typically involves the reaction of hexylamine with 4-methoxyphenyl isocyanate, followed by the addition of phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea: shares similarities with other urea derivatives and carbamimidoyl compounds.
N-hexyl-N-(4-methoxyphenyl)carbamimidoyl derivatives: These compounds have similar structures but may differ in their functional groups or chain lengths.
Uniqueness
The uniqueness of 1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
656836-04-3 |
---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C21H28N4O2/c1-3-4-5-9-16-22-20(23-18-12-14-19(27-2)15-13-18)25-21(26)24-17-10-7-6-8-11-17/h6-8,10-15H,3-5,9,16H2,1-2H3,(H3,22,23,24,25,26) |
InChI Key |
PJAAIAMCBDLCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(NC1=CC=C(C=C1)OC)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.